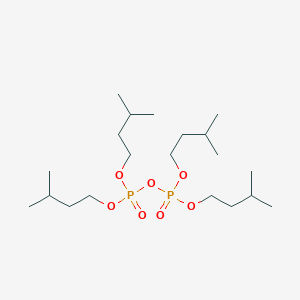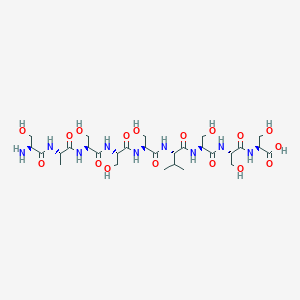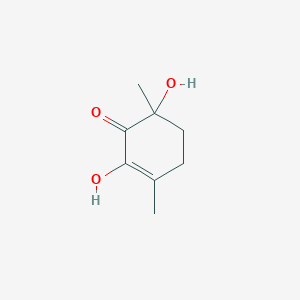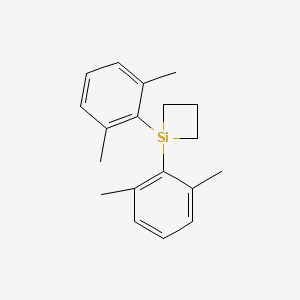![molecular formula C13H8BrI2NO B12599787 4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 649560-31-6](/img/structure/B12599787.png)
4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of bromine and iodine atoms attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-bromoaniline with iodine to form 4-Bromo-2-iodoaniline . This intermediate can then undergo further reactions to introduce the [(4-iodoanilino)methylidene] group, resulting in the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-iodoaniline: A precursor in the synthesis of the target compound.
4-Bromo-2-iodo-6-methylaniline: A structurally similar compound with different substituents.
4-Bromo-2-iodo-6-nitroaniline: Another related compound with a nitro group instead of the [(4-iodoanilino)methylidene] group.
Uniqueness
4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of both bromine and iodine atoms, as well as the [(4-iodoanilino)methylidene] group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
649560-31-6 |
|---|---|
Molecular Formula |
C13H8BrI2NO |
Molecular Weight |
527.92 g/mol |
IUPAC Name |
4-bromo-2-iodo-6-[(4-iodophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8BrI2NO/c14-9-5-8(13(18)12(16)6-9)7-17-11-3-1-10(15)2-4-11/h1-7,18H |
InChI Key |
UWLPRZFAQZFAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate](/img/structure/B12599707.png)
![2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile](/img/structure/B12599721.png)
![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)
![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-](/img/structure/B12599745.png)
![Azuleno[2,1-b]thiophene, 9-bromo-](/img/structure/B12599746.png)
![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)



